2-(Trifluoromethyl)pyridine

Catalog No.
S562137
CAS No.
368-48-9
M.F
C6H4F3N
M. Wt
147.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)pyridine

CAS Number

368-48-9

Product Name

2-(Trifluoromethyl)pyridine

IUPAC Name

2-(trifluoromethyl)pyridine

Molecular Formula

C6H4F3N

Molecular Weight

147.1 g/mol

InChI

InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H

InChI Key

ATRQECRSCHYSNP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(F)(F)F

Synonyms

TFM-pyridine, trifluoromethylpyridine

Canonical SMILES

C1=CC=NC(=C1)C(F)(F)F

2-(Trifluoromethyl)pyridine, also known as 2-trifluoromethyl pyridine, trifluoromethylpyridine, and alpha,alpha,alpha-trifluoro-2-picoline, is an organic compound with the formula C6H4F3N. It is a colorless liquid with a boiling point of 138-141 °C and a flash point of 42 °C. 2-(Trifluoromethyl)pyridine is a valuable building block in heterocycle synthesis due to its unique properties [].

Building Block in Heterocycle Synthesis

The presence of the trifluoromethyl group (CF3) in 2-(Trifluoromethyl)pyridine introduces several desirable features for organic synthesis:

  • Enhanced lipophilicity: The CF3 group increases the molecule's affinity for lipids, which can be beneficial in drug discovery and development [].
  • Electronic modulation: The electron-withdrawing nature of the CF3 group can influence the reactivity of neighboring atoms, making them more susceptible to certain reactions [].
  • Metabolic stability: The CF3 group can improve the metabolic stability of a molecule, making it more resistant to degradation in the body [].

These combined properties make 2-(Trifluoromethyl)pyridine a versatile building block for constructing a wide range of heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles have diverse applications in various fields, including:

  • Pharmaceuticals: Many drugs contain heterocyclic rings, and 2-(Trifluoromethyl)pyridine can be used to create novel drug candidates with improved properties [].
  • Agrochemicals: Herbicides, insecticides, and fungicides often contain heterocyclic structures, and 2-(Trifluoromethyl)pyridine can be used to develop new and more effective agrochemicals [].
  • Materials science: Heterocyclic compounds are used in various materials, such as polymers and organic light-emitting diodes (OLEDs), and 2-(Trifluoromethyl)pyridine can be incorporated into these materials to improve their properties [].

Other Research Applications

Beyond its role as a building block, 2-(Trifluoromethyl)pyridine is also being explored for other research applications, including:

  • Organic catalysis: The unique properties of 2-(Trifluoromethyl)pyridine can be exploited to design new and efficient organic catalysts for various chemical reactions [].
  • Coordination chemistry: 2-(Trifluoromethyl)pyridine can act as a ligand, forming complexes with metal ions, which have potential applications in catalysis and materials science [].

2-(Trifluoromethyl)pyridine is an aromatic heterocyclic compound characterized by a pyridine ring with a trifluoromethyl group attached at the second position. Its chemical formula is C6H4F3NC_6H_4F_3N, and it possesses significant polar and electronic properties due to the presence of the trifluoromethyl group, which enhances its reactivity and solubility in various solvents. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

, including:

  • Electrophilic Substitution: The trifluoromethyl group is a strong electron-withdrawing group, making the pyridine nitrogen more nucleophilic. This property allows for electrophilic substitution reactions at the 3- or 5-positions of the ring.
  • Lithiation Reactions: The presence of the trifluoromethyl group facilitates direct lithiation at the 2-position when reacted with alkyllithium reagents, allowing for further functionalization of the compound .
  • Homocoupling Reactions: It can undergo reductive homocoupling reactions to form bipyridine derivatives, using catalysts such as palladium acetate in greener solvent systems .

The biological activity of 2-(trifluoromethyl)pyridine and its derivatives has been the subject of research due to their potential pharmacological properties. Some studies indicate that compounds containing this moiety exhibit:

  • Antimicrobial Activity: Certain derivatives have shown effectiveness against various bacterial strains.
  • Inhibitory Effects: Some derivatives act as inhibitors in enzymatic pathways, which can be exploited for therapeutic applications .

Various methods have been developed for synthesizing 2-(trifluoromethyl)pyridine, including:

  • Multicomponent Reactions: A notable method involves a domino one-pot synthesis that utilizes copper-mediated reactions starting from easily accessible precursors .
  • Vapor-phase Reactions: This method allows for efficient synthesis under controlled conditions, producing high yields of 2-(trifluoromethyl)pyridine .
  • Reductive Homocoupling: As mentioned, this method uses palladium catalysis to couple brominated pyridine derivatives, leading to higher-order pyridine structures .

2-(Trifluoromethyl)pyridine finds applications in several fields:

  • Pharmaceuticals: It serves as an important building block in the synthesis of various medicinal compounds, including anti-inflammatory and anti-cancer agents.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its efficacy in targeting specific biological pathways .
  • Material Science: It is used in creating advanced materials with unique properties owing to its electronic characteristics.

Studies on the interactions of 2-(trifluoromethyl)pyridine with biological systems reveal insights into its mechanism of action. For instance:

  • Binding Affinity Studies: Investigations into how this compound binds to specific enzymes or receptors help elucidate its potential therapeutic roles.
  • Toxicological Assessments: Evaluating its safety profile is crucial for understanding its suitability for use in pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 2-(trifluoromethyl)pyridine. Notable comparisons include:

Compound NameStructureUnique Features
3-(Trifluoromethyl)pyridinePyridine ring with CF₃ at position 3Different reactivity patterns due to CF₃ position
5-(Trifluoromethyl)pyridinePyridine ring with CF₃ at position 5Enhanced electrophilic character compared to position 2
2-(Fluoromethyl)pyridinePyridine ring with F at position 2Less electron-withdrawing effect than CF₃
2-(Chloromethyl)pyridinePyridine ring with Cl at position 2More reactive towards nucleophiles than CF₃

Each compound's unique properties arise from the position and nature of substituents on the pyridine ring, influencing their reactivity and applications.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

368-48-9

Wikipedia

2-(Trifluoromethyl)pyridine

Dates

Modify: 2023-08-15

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